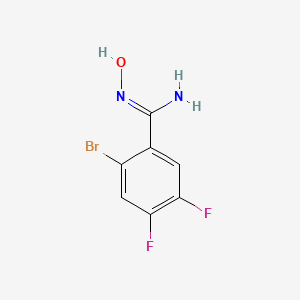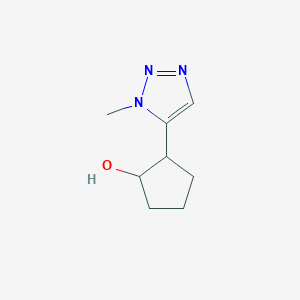
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclopentanol moiety attached to a triazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often carried out under mild conditions. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentanone.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with biological membranes, altering their properties and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is unique due to the position of the triazole ring and the specific functional groups attached. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(3-methyltriazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-11-7(5-9-10-11)6-3-2-4-8(6)12/h5-6,8,12H,2-4H2,1H3 |
Clave InChI |
TXAZCEHVLALIEB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



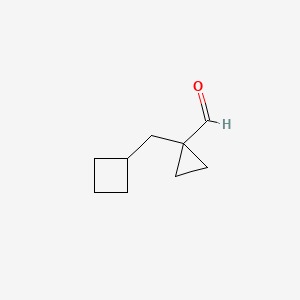
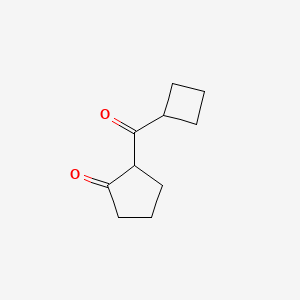
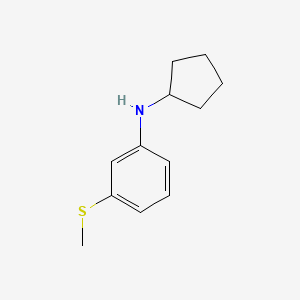
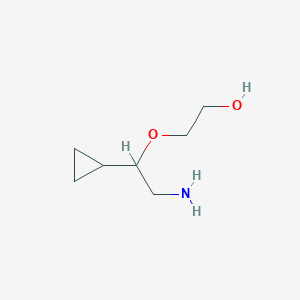
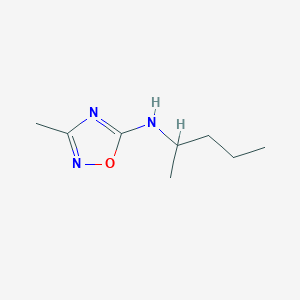
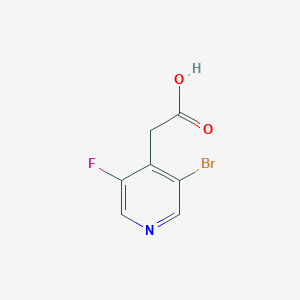
amine](/img/structure/B13302043.png)
![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)
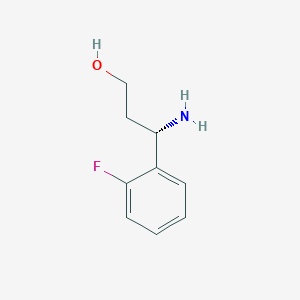

![1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13302076.png)
